N-Butylbenzamide
Overview
Description
N-Butylbenzamide is a chemical compound with the formula C11H15NO . It is also known by other names such as Butylbenzamide and N-n-Butylbenzamide .
Synthesis Analysis
This compound can be synthesized through direct condensation of carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3, (H,12,13) .Scientific Research Applications
Hydrogen Bonding Studies
N-Butylbenzamide has been studied for its self-association properties through hydrogen bonding. Research by Nikolić et al. (1992) used infrared spectroscopy in various solvents to determine the spectroscopic characteristics and thermodynamic parameters for the self-association of N-butylbenzamides. This research is significant for understanding molecular interactions in different environments (Nikolić et al., 1992).
Computational Chemistry in Education
This compound has been utilized in educational settings to engage students in computational chemistry. Hessley (2000) reported on the use of computational exercises involving this compound to help students understand the mechanism of chemical reactions, thereby enhancing their learning experience in organic chemistry (Hessley, 2000).
Safety and Hazards
Future Directions
Benzamides, including N-Butylbenzamide, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .
Mechanism of Action
Target of Action
N-Butylbenzamide is a chemical compound with the molecular formula C11H15NO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Benzamides, a class of compounds to which this compound belongs, are known to interact with their targets through various mechanisms . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the biochemical context. More detailed studies are needed to elucidate this aspect.
Biochemical Pathways
Benzamides can participate in a variety of biochemical reactions, depending on their specific structure and the biological context
properties
IUPAC Name |
N-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULSHLTGVOYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182140 | |
Record name | Benzamide, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2782-40-3 | |
Record name | Butylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2782-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can N-Butylbenzamide be used to synthesize other compounds?
A1: Yes, this compound serves as a versatile starting material in organic synthesis. Research has demonstrated its utility in synthesizing diarylmethanols through a two-step process involving a [, ]-Wittig rearrangement with aryl benzyl ethers []. This method tolerates various functional groups like methyl, methoxy, and fluoro, and applies to ortho, meta, and para isomers, highlighting the flexibility of this compound in chemical transformations.
Q2: How does the structure of this compound affect its fluorescence properties when attached to β-cyclodextrins?
A2: Studies using isomeric fluorescent β-cyclodextrins modified with this compound at different positions (ortho, meta, and para) reveal a strong structure-property relationship []. The ortho isomer adopts a butyl-included conformation, whereas the meta and para isomers exhibit phenyl-included conformations. These conformational differences lead to distinct fluorescence behaviors upon binding guest molecules like adamantane carboxylate sodium or deoxycholate sodium, showcasing the importance of this compound's substitution pattern in dictating supramolecular interactions and fluorescence responses.
Q3: Can this compound be used to create thermotropic liquid crystalline polymers?
A3: Yes, this compound plays a crucial role in the synthesis of thermotropic star-block copolymers []. Researchers attached a low molecular weight, acid-functional thermotropic mesogen resembling 4-(4′-methoxybenzoyloxy)-4-n-butylbenzamide to amine-terminated star poly(dimethylsiloxane)s. These copolymers displayed phase separation between the mesogenic blocks and the siloxane cores, leading to the formation of homeotropic phases upon melting. This demonstrates the potential of this compound-derived mesogens in developing new thermotropic materials.
Q4: What is known about the hydrogen bonding behavior of this compound?
A5: this compound, as a representative of N-monosubstituted amides, has been investigated for its hydrogen bonding characteristics using IR and NMR spectroscopy []. While the specific findings are not detailed in the provided abstracts, this research highlights the importance of understanding the intermolecular interactions of this compound, which can influence its physicochemical properties and reactivity.
Q5: Can this compound be used to modify proteins?
A6: Although not specifically mentioned in the provided abstracts, a related compound, p-azidosulphonyl-N-butylbenzamide (ASBB), has been explored as a reagent for protein modification, particularly with trypsin []. This suggests potential applications of this compound derivatives in chemical biology and protein engineering.
Q6: How does this compound behave in solution?
A7: this compound's thermodynamic properties in solution have been studied using gas-liquid chromatography []. This type of analysis can provide insights into its solubility, intermolecular interactions with solvents, and other solution-phase behaviors.
Q7: What is the role of this compound in studying aromatic donor systems?
A8: Infrared spectroscopy has been employed to investigate the interactions between this compound and aromatic donors []. This research likely focuses on understanding charge-transfer complexes or other interactions involving the aromatic ring of this compound and electron-rich donor molecules.
Q8: Can this compound be directly transformed into ketones?
A9: Yes, a novel method utilizing organocerium reagents enables the direct conversion of this compound and other secondary amides into ketones []. This one-pot reaction, involving activation with trifluoromethanesulfonic anhydride and 2-fluoropyridine, showcases the potential of this compound as a precursor to valuable ketone derivatives. The reaction exhibits broad functional group tolerance and accommodates diverse organocerium reagents, expanding the synthetic utility of secondary amides like this compound.
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